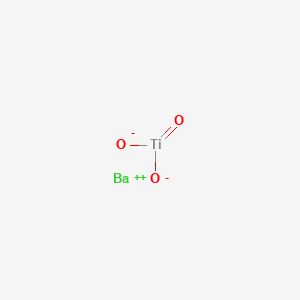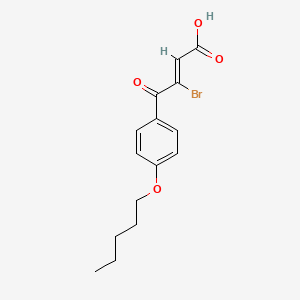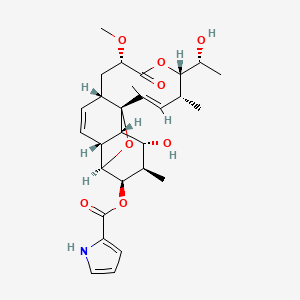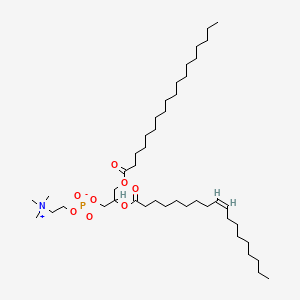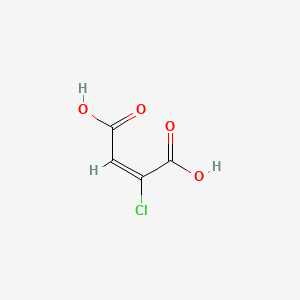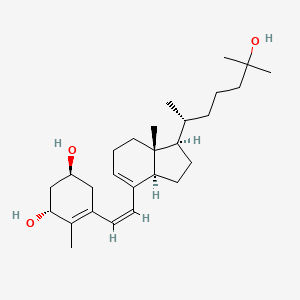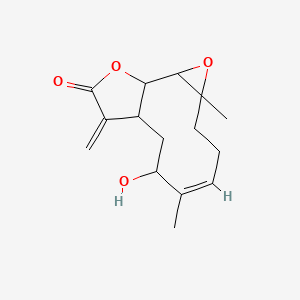![molecular formula C20H12O2 B1234016 11,12-Dihydroxybenzo[a]pyrene CAS No. 65277-41-0](/img/structure/B1234016.png)
11,12-Dihydroxybenzo[a]pyrene
Overview
Description
11,12-Dihydroxybenzo[a]pyrene (11,12-DHB) is a polycyclic aromatic hydrocarbon (PAH) that is widely known for its carcinogenic properties. This compound is formed during the incomplete combustion of organic matter, such as tobacco, coal, and wood. 11,12-DHB has been extensively studied due to its potential role in the development of cancer, as well as its effects on the environment.
Scientific Research Applications
Carcinogenic Pathways and Metabolic Activation
Synthesis and Activity : 11,12-Dihydroxybenzo[a]pyrene and related compounds like dibenzo[a,l]pyrene (DB[a,l]P) have been studied for their roles in carcinogenic pathways. The synthesis of DB[a,l]P diol epoxides, which include 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydroDB[a,l]P, has provided insight into potential ultimate carcinogens of DB[a,l]P. This synthesis is crucial for understanding the formation of carcinogens from polynuclear aromatic hydrocarbons (Krzemiński, Lin, Amin, & Hecht, 1994).
Metabolic Activation in Organisms : The study of this compound as a metabolite in different organisms, such as in the green alga Selenastrum capricornutum, illustrates its role in the metabolic processing of environmental contaminants. This metabolite was identified as a significant product in the alga, demonstrating its importance in the metabolic pathways of various species (Lindquist & Warshawsky, 1985).
Role in Oxidative Processes : Research has shown that in oxidative systems, such as the ascorbic acid-ferrous sulphate-EDTA system, this compound can form as a product. This demonstrates its potential formation in various oxidative biological and environmental processes (Hewer, Ribeiro, Walsh, Grover, & Sims, 1979).
Environmental Implications and Degradation
- Environmental Degradation : Mycobacterium vanbaalenii PYR-1 has been shown to metabolize benzo[a]pyrene, producing metabolites including this compound. This demonstrates the potential of certain bacteria in degrading environmental pollutants and the importance of understanding microbial pathways in the breakdown of hazardous compounds (Moody, Freeman, Fu, & Cerniglia, 2004).
properties
IUPAC Name |
benzo[a]pyrene-11,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJGMYRLJBMBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=C(C5=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215609 | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65277-41-0 | |
| Record name | 11,12-Dihydroxybenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65277-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-11,12-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



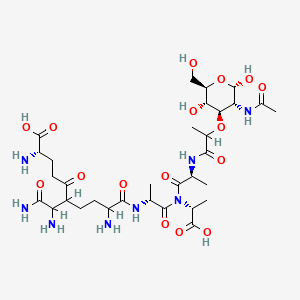
![(2S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione](/img/structure/B1233935.png)

![(E)-2-cyano-N-(2,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B1233939.png)
